An In-depth Technical Guide on the Biological Activity of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
An In-depth Technical Guide on the Biological Activity of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
Foreword
The confluence of indole and tetrahydropyridine scaffolds in a single molecular entity presents a compelling opportunity for the exploration of novel biological activities. This guide provides a comprehensive technical overview of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE, a compound of significant interest for researchers and drug development professionals. We will delve into its synthetic rationale, potential mechanisms of action, and robust methodologies for its biological evaluation. This document is structured to serve as a practical and insightful resource, fostering a deeper understanding of this promising chemical entity and its potential therapeutic applications.
Introduction: The Strategic Integration of Privileged Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Similarly, the tetrahydropyridine moiety is a recognized pharmacophore, notably for its role in targeting central nervous system (CNS) receptors. The strategic fusion of these two "privileged" structures in 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE suggests a high potential for novel and potent biological effects.
Rationale for Investigation
The structural architecture of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE, particularly its 3,6-disubstituted indole core, bears resemblance to known inhibitors of neuronal nitric oxide synthase (nNOS).[3] Selective nNOS inhibition is a validated therapeutic strategy for the management of various pain states, including neuropathic and inflammatory pain.[3] This structural analogy provides a strong rationale for investigating this compound as a potential analgesic.
Furthermore, the broader class of indole derivatives has been implicated in a multitude of biological processes, including the modulation of serotonin receptors and hedgehog signaling pathways, suggesting that the subject molecule may possess a polypharmacological profile.[4][5]
Synthesis and Characterization: A Proposed Pathway
A robust and reproducible synthetic route is paramount for the thorough biological evaluation of any compound. Herein, we propose a logical and efficient synthetic strategy for 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE, based on established chemical transformations.
Proposed Synthetic Workflow
The synthesis can be envisioned to proceed via a Fischer indole synthesis, a classic and versatile method for the construction of the indole ring system.[1][6]
Figure 1: Proposed synthetic workflow for 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE.
Step-by-Step Experimental Protocol
-
Protection of 6-Bromo-1H-indole: To a solution of 6-bromo-1H-indole in a suitable solvent (e.g., THF), add a protecting group source such as di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine. Stir at room temperature until completion, followed by aqueous workup and purification.
-
Formation of 1-Methyl-1,2,3,6-tetrahydropyridine: This can be achieved through the dehydration of 1-methyl-4-piperidone using a strong acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
-
Palladium-Catalyzed Cross-Coupling: The N-protected-6-bromo-1H-indole and 1-methyl-1,2,3,6-tetrahydropyridine can be coupled using a palladium catalyst such as Pd(PPh3)4 in the presence of a suitable base and solvent system.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.
-
Purification and Characterization: The final compound should be purified by column chromatography or recrystallization. Its identity and purity must be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Biological Evaluation: A Multi-faceted Approach
A thorough investigation of the biological activity of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE necessitates a hierarchical screening approach, from initial in vitro target engagement to in vivo efficacy studies.
Primary Target Screening: nNOS Inhibition
Given the structural similarity to known nNOS inhibitors, this is a logical starting point.[3]
3.1.1. In Vitro nNOS Inhibition Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable breakdown product of nitric oxide.
-
Reagents: Recombinant human nNOS, L-arginine, NADPH, calmodulin, calcium chloride, and Griess reagent.
-
Procedure:
-
Incubate varying concentrations of the test compound with the enzyme and cofactors in a 96-well plate.
-
Initiate the reaction by adding L-arginine.
-
After a defined incubation period, stop the reaction and add Griess reagent.
-
Measure the absorbance at 540 nm to determine nitrite concentration.
-
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
Selectivity Profiling
To assess the compound's specificity, it is crucial to test its activity against other NOS isoforms (eNOS and iNOS) and a panel of off-target proteins.
| Target | Assay Type | Rationale |
| eNOS | Griess Assay | Assess potential cardiovascular side effects. |
| iNOS | Griess Assay | Determine selectivity over the inducible isoform. |
| 5-HT Receptors | Radioligand Binding | Evaluate potential serotonergic activity.[4] |
| Hedgehog Pathway | Cell-based Reporter Assay | Investigate potential anti-cancer properties.[5] |
Table 1: Proposed selectivity profiling panel.
Cellular Activity: Inhibition of NO Production in Neuronal Cells
This assay confirms the compound's ability to penetrate cell membranes and inhibit intracellular nNOS.
-
Cell Line: A neuronal cell line expressing nNOS (e.g., SH-SY5Y).
-
Procedure:
-
Culture the cells in a 96-well plate.
-
Treat the cells with different concentrations of the test compound.
-
Stimulate NO production with an appropriate agent (e.g., a calcium ionophore).
-
Measure nitrite in the culture supernatant using the Griess assay.
-
-
Data Analysis: Determine the EC50 value, the effective concentration that inhibits 50% of NO production.
Figure 2: A hierarchical workflow for the biological evaluation of the target compound.
In Vivo Efficacy: Preclinical Pain Model
The Chung model of neuropathic pain is a well-established model to evaluate the analgesic potential of test compounds.[3]
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Induce neuropathic pain via spinal nerve ligation.
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Assess thermal hyperalgesia and mechanical allodynia at various time points post-dosing.
-
-
Data Analysis: Compare the pain thresholds of the compound-treated group to the vehicle-treated group.
Toxicological Considerations: A Note on Neurotoxicity
The tetrahydropyridine scaffold is present in the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively damages dopaminergic neurons.[7][8] Therefore, a thorough toxicological assessment of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is imperative.
In Vitro Cytotoxicity
Standard cytotoxicity assays, such as the MTT or LDH release assays, should be performed on various cell lines, including neuronal cells, to determine the compound's general toxicity profile.
In Vivo Neurotoxicity Assessment
-
Animal Model: C57BL/6 mice, which are sensitive to MPTP-induced neurotoxicity.
-
Procedure:
-
Administer the test compound at various doses for a defined period.
-
Measure striatal dopamine levels and the number of tyrosine hydroxylase-positive neurons in the substantia nigra.
-
-
Data Analysis: Compare the neurochemical and histological readouts between the compound-treated and vehicle-treated groups.
Conclusion and Future Perspectives
6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE represents a molecule of considerable interest, with a strong scientific rationale for its investigation as a potential therapeutic agent, particularly in the context of pain management. The proposed synthetic and biological evaluation workflows provide a robust framework for elucidating its pharmacological profile. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to fully characterize its mode of action. The insights gained from such investigations will be invaluable for advancing this and related compounds through the drug discovery pipeline.
References
-
Annedi, S. C., Maddaford, S. P., Mladenova, G., Ramnauth, J., Rakhit, S., Andrews, J. S., Lee, D. K. H., Zhang, D., Porreca, F., Bunton, D., & Christie, L. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408–7416. [Link]
-
Broom, M., et al. (2021). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[9][10][11]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Journal of Medicinal Chemistry. [Link]
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]
-
Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Kaur, M., & Singh, M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34263–34292. [Link]
-
Kim, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. [Link]
-
Kindon, N. D., et al. (2007). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 17(1), 253–256. [Link]
-
Li, J., et al. (2022). Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. European Journal of Medicinal Chemistry, 232, 114197. [Link]
-
Nagarajan, R., & Perumal, P. T. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(3), 208. [Link]
-
Radesca, L., et al. (2025). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ResearchGate. [Link]
-
Sonsalla, P. K., & Heikkila, R. E. (1988). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: a new neurotoxin that is an analog of the nigrostriatal neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Pharmacology and Experimental Therapeutics, 247(2), 820–826. [Link]
-
Vuda, M., et al. (2021). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology, 12, 753173. [Link]
-
Wang, C., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4608. [Link]
-
Wright, G., & Zatta, P. (2006). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. International Journal of Alzheimer's Disease, 2006, 1-7. [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Frontiers | Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis [frontiersin.org]
- 3. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
